molecular formula C18H27N3O3 B1318701 4-Benzyl-1-(Boc-amino-acetyl)-piperazine CAS No. 671212-34-3

4-Benzyl-1-(Boc-amino-acetyl)-piperazine

Cat. No.: B1318701
CAS No.: 671212-34-3
M. Wt: 333.4 g/mol
InChI Key: QKFOEFYDUDKSJM-UHFFFAOYSA-N
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Description

4-Benzyl-1-(Boc-amino-acetyl)-piperazine is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Variations : A study explored the synthesis of a novel class of 4-acyl-1-[2-aryl-1-diazenyl]piperazines, including compounds like 4-benzoyl-1-[2-aryl-1-diazenyl]piperazines and t-butyl 4-[2-aryl-1-diazenyl]-1-piperazinecarboxylates. These series involved 4-Benzyl-1-(Boc-amino-acetyl)-piperazine in their synthesis processes (LittleVanessa Renee & VaughanKeith, 2014).

  • One-Pot Synthesis : An efficient one-pot synthesis methodology was developed for enantiomerically pure 3-substituted piperazines, using benzyl protected precursors like this compound. This process demonstrated utility for chiral drug synthesis (M. Jida & S. Ballet, 2018).

  • Spectroscopic and Computational Studies : Spectroscopic techniques (FT-IR, FT-Raman, NMR) and computational studies (HOMO-LUMO analysis, Molecular Electrostatic Potential) were used to characterize 1-Benzyl-4-(N-Boc-amino)piperidine, closely related to this compound. These studies provide insights into the structural and electronic properties of these compounds (S. Janani et al., 2020).

Biological Applications

  • Anticancer Properties : A study synthesized benzochromene derivatives using this compound as a catalyst. These compounds exhibited significant cytotoxic activities against cancer cell lines, specifically colon cancer treatment (Mina Hanifeh Ahagh et al., 2019).

  • Antibacterial Activities : Novel 1,4-Disubstituted Piperazines were synthesized and evaluated for their antibacterial properties. This research highlights the potential of piperazine derivatives in combating resistant bacterial strains, suggesting a role for this compound in such applications (S. Shroff et al., 2022).

  • Biofilm and MurB Inhibitors : Piperazine derivatives, including those related to this compound, were synthesized and studied for their role as bacterial biofilm and MurB enzyme inhibitors. These compounds showed significant efficacy against various bacterial strains, highlighting their potential as antimicrobial agents (Ahmed E. M. Mekky & S. Sanad, 2020).

Properties

IUPAC Name

tert-butyl N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)19-13-16(22)21-11-9-20(10-12-21)14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFOEFYDUDKSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590448
Record name tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671212-34-3
Record name tert-Butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DIPEA (22.14 g, 171.3 mmol) was added to a stirred solution of tert-butoxycarbonylamino-acetic acid (10 g, 57.1 mmol) in DMF (40 mL). HOBT (9.25 g, 68.5 mmol) and EDCI.HCl (12.61 g, 68.5 mmol) were then added at room temperature. After 2 minutes N-benzylpiperazine (12.1 g, 68.5 mmol) was added, and the resulting mixture was stirred at room temperature overnight. Cold water was then added and the product was extracted with EtOAc and washed with brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford 13.4 g (70.5% yield) of [2-(4-benzyl-piperazin-1-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester as white powder. 1H NMR (CDCl3): δ 7.3 (m, 5H), 5.5 (bs, 1H), 4.0 (d, 2H), 3.7-3.6 (t, 2H), 2.5 (s, 2H), 3.4 (t, 2H), 2.4 (s, 4H), 1.3 (s, 9H).
Name
Quantity
22.14 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
9.25 g
Type
reactant
Reaction Step Two
Quantity
12.61 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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